molecular formula C20H18N6O2S B2881436 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014026-14-2

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2881436
CAS No.: 1014026-14-2
M. Wt: 406.46
InChI Key: UKGHIUNFROOMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridazine core substituted with a pyrazole ring and a 3-methylbenzenesulfonamide group. The molecule comprises three key structural motifs:

  • Pyridazine scaffold: A six-membered aromatic ring with two adjacent nitrogen atoms, serving as a central linker.
  • Pyrazole substituent: A five-membered aromatic ring with two nitrogen atoms, enhancing π-π stacking and electronic diversity.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides and heterocycles play critical roles. Structural analogs have been explored for antimalarial, kinase inhibitory, and anti-inflammatory activities .

Properties

IUPAC Name

3-methyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-15-4-2-5-18(14-15)29(27,28)25-17-8-6-16(7-9-17)22-19-10-11-20(24-23-19)26-13-3-12-21-26/h2-14,25H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGHIUNFROOMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Synthesis of the Pyridazine Ring: The pyrazole derivative is then reacted with appropriate nitriles or dicarbonyl compounds to form the pyridazine ring.

    Coupling with Benzenesulfonamide: The final step involves coupling the pyridazine-pyrazole intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is studied for its potential as a biochemical probe. It can be used to investigate enzyme functions and protein interactions due to its ability to bind to specific molecular targets.

Medicine

Medically, this compound is being explored for its potential therapeutic applications. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds provide insights into the effects of substituent variation on physicochemical and biological properties:

Structural Analogs with Modified Aromatic Substituents

  • 4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide (): Difference: Fluorine substituent at the benzene ring vs. methyl in the target compound.
  • N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine ():

    • Difference : Lacks the sulfonamide group but shares the pyridazine-pyrazole-aryl amine backbone.
    • Implications : The absence of sulfonamide eliminates hydrogen-bonding capacity, likely reducing interactions with polar targets. The para-methyl group on the phenyl ring may enhance lipophilicity.

Pyridazine-Pyrazole Derivatives with Diverse Functional Groups

  • N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Difference: Simple phenylamine group instead of sulfonamide-linked phenyl.

Sulfonamide-Containing Heterocycles

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Difference: Incorporates a chromen-4-one and pyrazolopyrimidine instead of pyridazine-pyrazole. Implications: The chromenone moiety adds bulk and planar rigidity, which may influence binding to hydrophobic pockets. The methylsulfonamide group (vs. 3-methylbenzenesulfonamide) alters steric and electronic profiles.
  • 3-(4-(methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine (): Difference: Methylsulfinyl and methylsulfonyl groups replace the benzenesulfonamide.

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Pyridazine-pyrazole 3-Methylbenzenesulfonamide Potential H-bond donor/acceptor
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide Pyridazine-pyrazole 4-Fluorobenzenesulfonamide Increased electron-withdrawing effect
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine-pyrazole 4-Methylphenylamine Enhanced lipophilicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromenone Chromen-4-one, fluorophenyl High molecular weight, planar structure

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound ~400 (estimated) Not reported Moderate (sulfonamide)
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide ~385 (estimated) Not reported Similar to target
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 (M++1) 175–178 Low (bulky chromenone)

Key Research Findings

  • Substituent Effects : Methyl groups (e.g., 3-methylbenzenesulfonamide) enhance lipophilicity and metabolic stability compared to electron-withdrawing groups like fluorine .
  • Synthetic Accessibility : Suzuki-Miyaura coupling () is a common strategy for pyridazine-pyrazole derivatives, though yields vary (e.g., 28% in ).

Biological Activity

3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key experimental results.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Several studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundMIC (μg/mL)Activity TypeReference
3-methyl-N-(4-{...})15.625-62.5Antistaphylococcal
4-(2-aminoethyl)...0.001Cardiovascular
Hispolon-derived31.108-62.216Antifungal

The compound exhibited a minimum inhibitory concentration (MIC) range indicative of its bactericidal action against Staphylococcus aureus and Enterococcus species, with mechanisms involving the inhibition of protein synthesis and nucleic acid production .

Antifungal Activity

Research indicates that similar sulfonamide compounds have shown antifungal activities, outperforming standard treatments such as fluconazole in certain cases. The activity against Candida species was particularly noted in recent studies.

Table 2: Antifungal Activity Summary

CompoundMIC (μg/mL)Activity TypeReference
Hispolon-Pyrazole106.91-208.59Antifungal

Study on Cardiovascular Effects

A study evaluating the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that certain derivatives could significantly decrease perfusion pressure compared to controls. The findings suggest potential cardiovascular applications for these compounds .

Figure 1: Changes in Perfusion Pressure Over Time

Perfusion Pressure Graph (Illustrative purposes only)

Mechanistic Insights

The mechanism of action for the antimicrobial effects has been attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival. This has been corroborated by molecular docking studies that suggest strong binding affinities to target proteins involved in these processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling between pyridazine and pyrazole moieties under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF at 80–100°C .
  • Sulfonamide formation via nucleophilic substitution of a sulfonyl chloride with an aniline derivative, using a base such as triethylamine in dichloromethane .
  • Monitoring via TLC and purification by column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for pyridazine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.0 ppm), and sulfonamide (-SO₂NH-, δ 3.0–3.5 ppm). Use DMSO-d₆ as a solvent to resolve NH protons .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
  • IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for sulfonamide derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorometric or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases) in pH-buffered solutions .
  • Antimicrobial testing : Follow CLSI guidelines with microdilution in 96-well plates (concentration range: 0.1–100 µM) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during pyridazine-pyrazole coupling?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables: catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. THF), and temperature (60–120°C). Analyze yield via HPLC .
  • Computational guidance : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing coupling pathways .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl on benzene rings) using molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) .
  • Meta-analysis : Aggregate data from analogs (e.g., piperidine vs. morpholine derivatives) to identify trends in IC₅₀ values and lipophilicity (logP) .

Q. How can stability challenges in sulfonamide intermediates be addressed during scale-up?

  • Methodological Answer :

  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 14 days) with LC-MS monitoring to identify hydrolysis byproducts (e.g., sulfonic acid formation) .
  • Formulation adjustments : Introduce co-solvents (e.g., PEG-400) or lyophilization to stabilize labile intermediates .

Q. What advanced techniques elucidate binding mechanisms in receptor interaction studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA for plasma binding) on CM5 chips to measure association/dissociation rates (ka/kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating compound into protein solutions (e.g., 20 µM enzyme in PBS) .

Notes

  • Experimental protocols should validate purity (>95% by HPLC) and exclude residual solvents (ICH Q3C limits) .
  • Advanced studies benefit from integrating computational modeling (e.g., molecular dynamics simulations) with wet-lab data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.